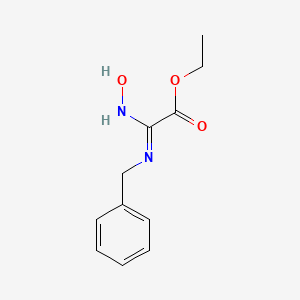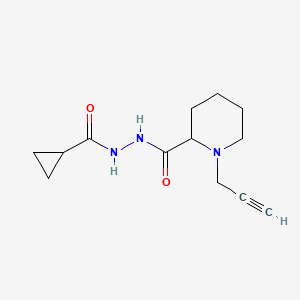
N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a hydrazide derivative that has been synthesized using various methods and has shown promising results in its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. These mechanisms suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been reported to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. These effects suggest that this compound may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound has also been shown to have low toxicity and high selectivity for certain enzymes and cells. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. These limitations must be considered when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide, including the development of new synthetic methods, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action. This compound may also have potential applications in the development of new materials, such as metal-organic frameworks. Further research is needed to fully understand the potential of this compound in various fields.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in its mechanism of action and biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in various fields and to develop new synthetic methods and applications.
Synthesemethoden
N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has been synthesized using different methods, including a one-pot reaction of propargylamine hydrochloride, cyclopropanecarbonyl chloride, and hydrazine hydrate. Another method involves the reaction of propargylamine with cyclopropanecarbonyl isocyanate followed by the reaction with hydrazine hydrate. Both methods have shown good yields of this compound and have been used in scientific research.
Wissenschaftliche Forschungsanwendungen
N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for the development of new drugs. This compound has also been used in the synthesis of new materials, such as metal-organic frameworks, due to its ability to form stable complexes with metal ions.
Eigenschaften
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-prop-2-ynylpiperidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-8-16-9-4-3-5-11(16)13(18)15-14-12(17)10-6-7-10/h1,10-11H,3-9H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDCHEVXXSSZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)
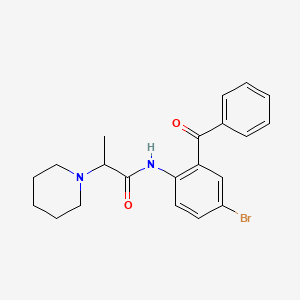
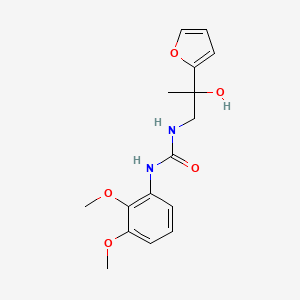
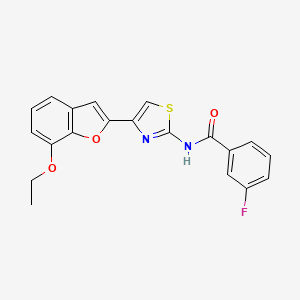
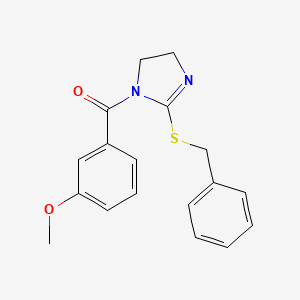
![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)
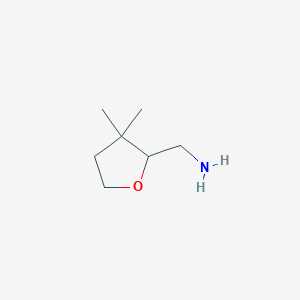
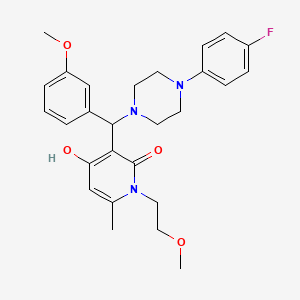
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)
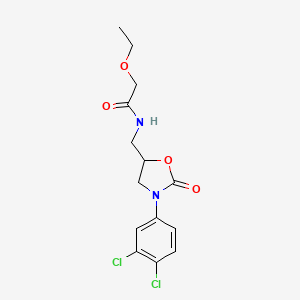
![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)
